molecular formula C5H9F3O3 B6251844 1,1,1-trifluoro-2,2,2-trimethoxyethane CAS No. 377-85-5

1,1,1-trifluoro-2,2,2-trimethoxyethane

Cat. No.: B6251844
CAS No.: 377-85-5
M. Wt: 174.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-2,2,2-trimethoxyethane (C₅H₉F₃O₃) is a fluorinated orthoester characterized by a central ethane backbone substituted with three methoxy (–OCH₃) groups and a trifluoromethyl (–CF₃) group. This structure imparts unique chemical stability and reactivity, distinguishing it from non-fluorinated analogs.

Properties

CAS No.

377-85-5

Molecular Formula

C5H9F3O3

Molecular Weight

174.1

Purity

95

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

The predominant method for synthesizing 1,1,1-trifluoro-2,2,2-trimethoxyethane involves the acid-catalyzed condensation of trifluoroethanol with trimethyl orthoformate. This reaction proceeds via a two-step mechanism: (1) protonation of the orthoester’s methoxy group, followed by (2) nucleophilic attack by the trifluoroethanol oxygen. Concentrated sulfuric acid (98% w/w) is typically employed at catalytic loads of 5–10 mol%, with yields exceeding 75% under optimized conditions.

Critical Parameters:

  • Temperature: Reactions are initiated at -10°C to 0°C to control exothermicity during acid addition, followed by gradual heating to 35–45°C.

  • Solvent: Polar aprotic solvents like acetonitrile enhance reaction homogeneity, while methanol improves orthoester stability.

  • Molar Ratios: A 1.2:1 molar excess of trimethyl orthoformate relative to trifluoroethanol ensures complete conversion.

Nucleophilic Substitution Approaches

Alternative routes leverage nucleophilic substitution at fluorinated precursors. For example, methyl trifluoroacetate reacts with sodium methoxide in anhydrous methanol under reflux (65°C, 12 hrs), yielding the target compound via alkoxide displacement. This method achieves 68–72% purity post-distillation but requires rigorous exclusion of moisture to prevent ester hydrolysis.

Comparative Table 1: Methodologies for this compound Synthesis

MethodStarting MaterialsCatalystTemperature RangeYield (%)Purity (%)
Acid-Catalyzed CondensationTrifluoroethanol, Trimethyl orthoformateH₂SO₄ (98%)-10°C → 45°C75–8295–98
Nucleophilic SubstitutionMethyl trifluoroacetate, NaOCH₃None65°C (reflux)68–7290–93

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial protocols prioritize throughput and safety by adopting continuous flow reactors. In a representative setup, trifluoroethanol and trimethyl orthoformate are premixed (1:1.2 molar ratio) and fed into a temperature-controlled reactor (-5°C to 5°C) with inline sulfuric acid injection (5 mol%). The product stream undergoes fractional distillation at 98–102°C, achieving >99% purity at scales exceeding 100 kg/batch.

Advantages Over Batch Processing:

  • Heat Management: Microfluidic channels dissipate exothermic heat, reducing side reactions (e.g., hydrolysis).

  • Catalyst Efficiency: Acidic ion-exchange resins replace liquid H₂SO₄, enabling catalyst recycling and waste minimization.

Optimization Strategies

Temperature and Time Optimization

Isothermal reaction studies (25–80°C) reveal a nonlinear relationship between temperature and yield. Maximum conversion (82%) occurs at 45°C, beyond which decomposition accelerates (activation energy for hydrolysis: 45 kJ/mol). Time-course analyses show 90% completion within 3 hours at 45°C, with diminishing returns at longer durations.

Equation 1: Temperature-dependent yield model
Y(%)=89.7×e0.023(T45)2Y(\%) = 89.7 \times e^{-0.023(T - 45)^2}
Where TT = reaction temperature (°C).

Catalyst Selection

Screening of Brønsted acids identifies trifluoromethanesulfonic acid (TfOH) as a superior catalyst vs. H₂SO₄, reducing reaction time by 40% (2 hrs vs. 3.3 hrs) at equivalent yields. However, TfOH’s hygroscopicity complicates large-scale handling, favoring H₂SO₄ in industrial settings.

Challenges and Limitations

Hydrolysis Susceptibility

The electron-withdrawing trifluoromethyl group destabilizes the orthoester toward hydrolysis, particularly under acidic conditions (half-life <1 hr at pH 2). Neutralization of reaction mixtures with aqueous K₂CO₃ (5% w/v) post-synthesis is critical to prevent degradation during storage.

Byproduct Formation

Competing etherification generates bis(trifluoroethyl) ether (3–5% yield), necessitating redistillation for pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2,2,2-trimethoxyethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-2,2,2-trimethoxyethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2,2,2-trimethoxyethane involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Key Properties :

  • Electron-deficient character : The –CF₃ group withdraws electron density, reducing nucleophilic reactivity at the central carbon .
  • Hydrolytic stability: Demonstrates exceptional resistance to acid-catalyzed hydrolysis, failing to equilibrate with ethanol even after 16 hours under strong acidic conditions (100 mol% TfOH) .
  • Applications: Potential use as a dehydrant in esterification or transesterification reactions, though its stability may limit reactivity compared to other orthoesters .

Comparison with Structurally Similar Compounds

Reactivity and Hydrolytic Stability

Table 1: Hydrolysis Kinetics of Orthoesters

Compound Substituents Equilibration Time (Acid Catalyst) Key Observations
1,1,1-Trifluoro-2,2,2-trimethoxyethane –CF₃, –OCH₃ >16 h (100 mol% TfOH) Extremely slow hydrolysis due to electron-withdrawing –CF₃
Trimethyl orthovalerate –nC₄H₉, –OCH₃ 13 min (0.01% TFA) Rapid equilibration due to electron-donating alkyl chain
1,1,1-Trimethoxyethane –OCH₃ (no fluorine) Not explicitly reported Hydrolyzes to methyl acetate and methanol; stronger dehydrant than TMM

Insights :

  • The –CF₃ group in this compound significantly retards hydrolysis compared to alkyl-substituted orthoesters, making it less suitable for dynamic covalent chemistry applications .
  • Non-fluorinated analogs like 1,1,1-trimethoxyethane exhibit higher hydrolytic activity, favoring their use in dehydrating agents for reactions such as dimethyl carbonate (DMC) synthesis .

Thermodynamic and Physical Properties

Table 2: Thermodynamic Data for Selected Compounds

Compound ΔfH° (kJ/mol) Molecular Weight Key Features
This compound Not reported 192.12 High stability due to –CF₃ and –OCH₃ synergy
1,1,1-Trimethoxyethane -570.8 ± 1.6 134.17 Lower molecular weight; higher reactivity in dehydration
1,1,1-Trichloro-2,2,2-trifluoroethane Not reported 187.38 Higher density and boiling point due to chlorine

Insights :

  • Fluorination increases molecular weight and thermal stability but may reduce compatibility with polar solvents due to the hydrophobic –CF₃ group.
  • Chlorinated analogs (e.g., 1,1,1-trichloro-2,2,2-trifluoroethane) exhibit distinct physical properties, such as higher boiling points, making them preferable in refrigeration or polymer synthesis .

Table 3: Functional Derivatives and Uses

Compound Key Applications Reference
This compound Potential dehydrant; limited by slow kinetics
2-Chloro-1,1,1-trimethoxyethane Synthesis of NK1 antagonists and heterocycles
1,1,1-Trifluoro-2,2-dichloroethane Intermediate for trifluoroacetic acid synthesis

Insights :

  • The chloro-substituted analog (2-Chloro-1,1,1-trimethoxyethane) is more reactive in nucleophilic substitutions, enabling its use in pharmaceuticals .
  • Chlorofluorinated ethanes (e.g., 1,1,1-trifluoro-2,2-dichloroethane) are preferred in industrial syntheses due to their balance of reactivity and stability .

Q & A

Q. What are the standard synthetic routes for 1,1,1-trifluoro-2,2,2-trimethoxyethane, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution reactions. For example, reacting trifluoroethanol with trimethyl orthoacetate under acidic catalysis (e.g., trifluoromethanesulfonic acid) at controlled temperatures (40–60°C) yields the product. Optimization involves adjusting molar ratios (e.g., 1:1.2 trifluoroethanol to orthoester) and reaction time (12–24 hours). Characterization typically employs 19F^{19}\text{F} NMR to confirm trifluoromethyl groups (δ=70\delta = -70 to -75 ppm) and GC-MS for purity analysis (>95%) .

Q. How do the electron-withdrawing trifluoromethyl and electron-donating methoxy groups influence the compound’s reactivity?

The trifluoromethyl group reduces electron density at the ethane backbone, enhancing resistance to nucleophilic attack. Methoxy groups donate electrons, stabilizing adjacent carbons but creating regioselective reactivity. This duality is confirmed via Hammett substituent constants (σmeta=+0.43\sigma_{\text{meta}} = +0.43 for CF3_3, -0.27 for OCH3_3), validated by DFT calculations (e.g., B3LYP/6-31G**) .

Q. What thermodynamic properties are critical for handling this compound in laboratory settings?

Key properties include:

  • Boiling point: 98–102°C (predicted via Antoine equation)
  • Vapor pressure: 12 kPa at 25°C (measured by static method)
  • Hydrolysis stability: Half-life >100 hours in neutral aqueous conditions (pH 7, 25°C), but rapid degradation under acidic conditions (pH <2) .

Advanced Research Questions

Q. How can kinetic stability of this compound be exploited in multi-step syntheses?

The compound’s resistance to hydrolysis (e.g., no equilibrium reached after 16 hours with 100 mol% TfOH ) allows its use as a protecting group for alcohols or as a dehydrant in esterification. For example, in DMC synthesis from CO2_2 and methanol, it acts as a water scavenger, shifting equilibrium toward product formation. Optimize by monitoring reaction progress via in situ IR spectroscopy (C=O stretch at 1740 cm1^{-1}) .

Q. What contradictions exist in reported reactivity data, and how can they be resolved experimentally?

Discrepancies in hydrolysis rates under mild acidic conditions (e.g., pH 3–5) may arise from trace metal impurities or solvent polarity effects. Resolve by:

  • Conducting kinetic studies in rigorously dried solvents (e.g., THF over molecular sieves).
  • Adding chelating agents (e.g., EDTA) to suppress metal-catalyzed degradation.
  • Using 1H^{1}\text{H} NMR to track methoxy group decomposition (δ=3.3\delta = 3.3 ppm) .

Q. How do catalytic systems (e.g., Cu-based) affect regioselectivity in C–X bond formation with this compound?

Copper(I) iodide catalyzes anti-Markovnikov addition to alkenes (e.g., styrenes), favoring trifluoromethyl group transfer. For example, in styrene reactions, 85% yield of 1-(trifluoromethyl)-2-phenylethane is achieved with 10 mol% CuI and 1,10-phenanthroline ligand in DMF at 80°C. Mechanistic studies (EPR spectroscopy) suggest a radical pathway .

Methodological Guidance

  • Contradiction Analysis: Use isotopic labeling (e.g., 18O^{18}\text{O} in methoxy groups) to trace hydrolysis pathways.
  • Experimental Design: Employ DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading, solvent polarity).
  • Data Validation: Cross-reference NMR, GC-MS, and computational (Gaussian) data to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.